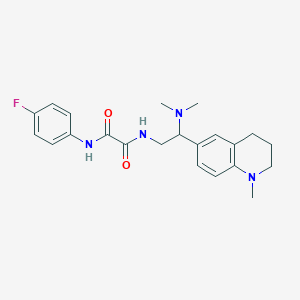

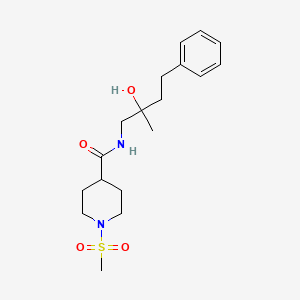

![molecular formula C23H24ClN3O4 B2422372 8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-32-1](/img/structure/B2422372.png)

8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

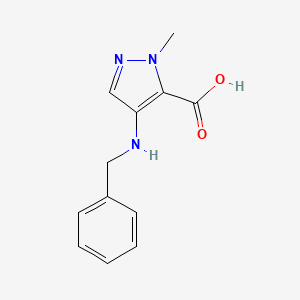

The compound “8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which is a type of compound where two rings share a single atom . Spiro compounds are often found in various fields of chemistry due to their unique properties .

Molecular Structure Analysis

The compound seems to have a spiro[4.5]decane core, which means it has one four-membered ring and one five-membered ring sharing a single atom . It also has a 1,3,8-triazaspiro structure, indicating the presence of nitrogen atoms in the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Generally, the properties of spiro compounds are influenced by the size and nature of the rings and the substituents attached to them .科学的研究の応用

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) discusses the use of N-halamine precursors, including a compound structurally related to 8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification purposes. These compounds were synthesized and bonded onto cotton fabrics, showing potential in oxidizing chemical mustard to a less toxic derivative, indicating a significant application in detoxification and antimicrobial fields (Ren et al., 2009).

Selective Ligands for 5-HT2C Receptor

Weinhardt et al. (1996) mention substituted benzenesulfonyl derivatives of m-aminovalerophenones bearing a triazaspiro compound at the alkyl terminus as the first known selective ligands for the 5-HT2C receptor. This suggests its potential application in developing selective drugs targeting the 5-HT2C receptor, which can be crucial in treating various neurological and psychiatric conditions (Weinhardt et al., 1996).

Treatment of Anemia

Váchal et al. (2012) described the discovery of triazaspiro compounds, including 1,3,8-triazaspiro[4.5]decane-2,4-diones, as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for treating anemia. These compounds were identified as efficacious in causing robust erythropoietin upregulation in vivo, which could be instrumental in developing new treatments for anemia (Váchal et al., 2012).

Synthesis of Imidazole Spiro Compounds

Dubovtsev et al. (2016) conducted a study on the synthesis of imidazole spiro compounds, including the use of 5-alkoxycarbonyl-substituted 1 Н-pyrrole-2,3-diones reacting with phenylurea. This process led to the formation of triazaspiro compounds, which could have applications in synthesizing novel organic compounds with potential pharmacological activities (Dubovtsev et al., 2016).

Myelostimulating Activity

Yu et al. (2018) investigated the myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in artificially induced myelodepressive syndrome. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, suggesting their potential application in therapeutic approaches to stimulate bone marrow activity (Yu et al., 2018).

将来の方向性

特性

IUPAC Name |

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-31-19-8-7-17(24)15-18(19)20(28)26-13-10-23(11-14-26)21(29)27(22(30)25-23)12-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQYTILELZVGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

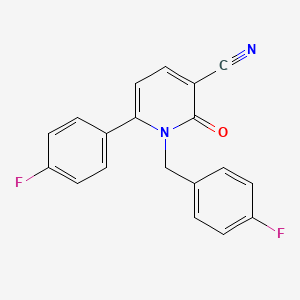

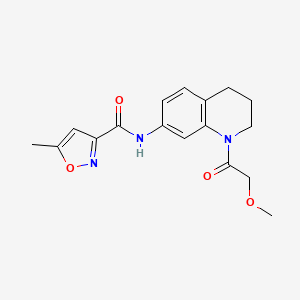

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)

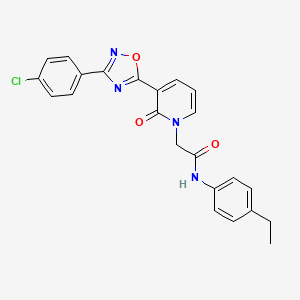

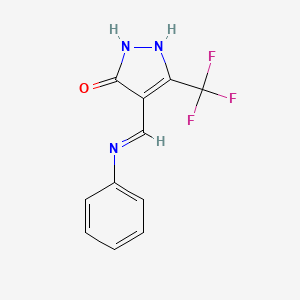

![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)

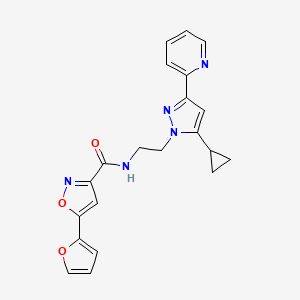

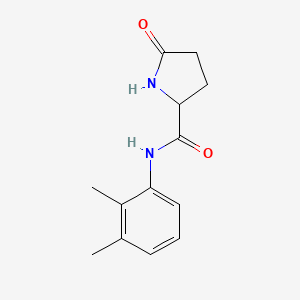

![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)

![2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2422311.png)